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Introduction
Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) is a rare and aggressive hematologic

malignancy characterized by the overexpression of the interleukin-3 receptor alpha chain

(CD123).[1] Pivekimab sunirine (PVEK), formerly known as IMGN632, is a first-in-class

antibody-drug conjugate (ADC) that represents a significant advancement in the targeted

therapy of BPDCN.[2] This document provides detailed application notes and protocols based

on preclinical and clinical studies to guide further research and development.

Pivekimab sunirine is composed of a high-affinity anti-CD123 antibody linked to a novel

indolinobenzodiazepine (IGN) payload.[1][3] This payload alkylates DNA, causing single-strand

breaks without crosslinking, leading to potent tumor cell death.[1][3] Preclinical models have

demonstrated the potent activity of pivekimab sunirine against BPDCN cells, showing a

significant reduction in tumor burden and increased survival.[4]

Clinical evidence, primarily from the global, multicenter Phase I/II CADENZA trial

(NCT03386513), has shown promising efficacy and a manageable safety profile for pivekimab

sunirine in both newly diagnosed (frontline) and relapsed/refractory (R/R) BPDCN.[5][6][7] In

October 2020, the FDA granted Breakthrough Therapy designation to pivekimab for the

treatment of patients with relapsed/refractory BPDCN.[8][9] A Biologics License Application

(BLA) was submitted to the US FDA in October 2025 for the treatment of BPDCN.[5][6]
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Mechanism of Action
Pivekimab sunirine is an antibody-drug conjugate designed to target and eliminate cancer

cells that overexpress CD123.[8] The mechanism involves the high-affinity binding of the

antibody component to the CD123 receptor on the surface of BPDCN cells. Upon binding, the

ADC is internalized by the cell. Inside the cell, the cleavable linker is broken, releasing the IGN

payload, which then translocates to the nucleus. The IGN payload alkylates DNA, causing

single-strand breaks and ultimately leading to apoptotic cell death.[1]
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Caption: Mechanism of Pivekimab Sunirine targeting CD123 on BPDCN cells.

Quantitative Data from Clinical Trials
The following tables summarize the efficacy and safety data for pivekimab sunirine from the

Phase I/II CADENZA trial.

Table 1: Efficacy of Pivekimab Sunirine in BPDCN
(CADENZA Trial)
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Patient Population Endpoint Result
95% Confidence
Interval

Frontline De Novo

BPDCN (n=20)

Composite Complete

Response (cCR) Rate
75% 50.9% - 91.3%

Overall Response

Rate (ORR)
80% 56.3% - 94.3%

Median Overall

Survival (OS)
16.6 months 7.2 - Not Reached

All Frontline BPDCN

(n=33)

Composite Complete

Response (cCR) Rate
70% 51.3% - 84.4%

Overall Response

Rate (ORR)
85% 68.1% - 94.9%

Median Overall

Survival (OS)
16.6 months 11.4 - Not Reached

Relapsed/Refractory

BPDCN (n=51)

Composite Complete

Response (cCR) Rate
14% 5.7% - 26.3%

Overall Response

Rate (ORR)
35% 22.4% - 49.9%

Median Overall

Survival (OS)
5.8 months 3.9 - 8.4

Median Duration of

Response (DOR)
3.1 months -

Data sourced from multiple reports on the CADENZA trial.[6][7][8][10]

Table 2: Common Treatment-Emergent Adverse Events
(TEAEs) in BPDCN Patients Treated with Pivekimab
Sunirine
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Adverse Event All Grades (%) Grade 3+ (%)

Peripheral Edema 53-54% 12%

Thrombocytopenia 31% 26%

Infusion-Related Reactions 26% 5%

Constipation 24% 0%

Fatigue 22% 5%

Nausea 22% 0%

Neutropenia 22% 21%

Data represents the most common TEAEs reported in >20% of all patients in an interim

analysis.[8][10]

Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a BPDCN
Xenograft Model
This protocol is based on preclinical studies evaluating the spatial response to pivekimab

sunirine.[4]

Objective: To assess the in vivo efficacy of pivekimab sunirine in reducing tumor burden and

prolonging survival in a BPDCN mouse model.

Materials:

Cell Line: GEN2.2-luc (a bioluminescent BPDCN cell line)

Animal Model: NSG (NOD scid gamma) mice

Therapeutic Agent: Pivekimab sunirine

Control: Vehicle control (e.g., sterile saline)
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Reagents: Fc receptor blockade antibody, Luciferin

Equipment: Bioluminescent imaging system, standard animal housing and care facilities.

Methodology:

Cell Culture: Culture GEN2.2-luc cells under standard conditions.

Tumor Implantation: Inject 1x10^6 GEN2.2-luc cells intravenously into NSG mice.

Fc Receptor Blockade: On Day 2 post-implantation, administer an Fc receptor blockade

antibody to prevent non-specific binding.

Treatment Administration: On Day 3, randomize mice into two groups:

Treatment Group: Administer pivekimab sunirine (e.g., 0.024 mg/kg) intravenously once a

week for three weeks (QWx3).

Control Group: Administer an equivalent volume of vehicle intravenously on the same

schedule.

Monitoring:

Monitor animal health and body weight regularly.

Perform bioluminescent imaging (BLI) at baseline and regular intervals to assess tumor

burden.

Endpoint Analysis:

For the vehicle-treated group, harvest organs on Day 16.

For the pivekimab sunirine-treated group, harvest organs on Day 30.

Assess tumor burden in harvested organs (bone marrow, spleen, lungs, liver) using

luciferin.
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Confirm the presence or absence of tumor cells in organs via Hematoxylin and Eosin

(H&E) staining.

In a parallel survival study, monitor mice until they meet predefined humane endpoints.

Workflow for In Vivo Efficacy Assessment
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Monitor tumor burden (BLI)
and animal health

Day 16: Harvest organs
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(Pivekimab Group)

Assess tumor burden (BLI)
and perform H&E staining
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Caption: Preclinical workflow for evaluating Pivekimab Sunirine in a BPDCN model.

Protocol 2: Clinical Trial Protocol Outline (Based on
CADENZA Study)
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Title: A Phase I/II, Multicenter, Open-Label Study of Pivekimab Sunirine in Patients with

CD123-Positive Blastic Plasmacytoid Dendritic Cell Neoplasm.

Objectives:

Primary: To determine the rate of composite complete response (cCR) in frontline patients

with de novo BPDCN.[7]

Key Secondary: To evaluate the duration of cCR in the frontline de novo population.[7]

Other Secondary: To assess overall response rate (ORR), overall survival (OS), safety and

tolerability, and the proportion of patients bridged to stem cell transplant.[7]

Patient Population:

Inclusion Criteria:

Adults (≥18 years) with a diagnosis of CD123-positive BPDCN.[7]

ECOG performance status of 0 or 1.[7]

Adequate organ function.[7]

Cohorts for both frontline (no prior systemic therapy) and relapsed/refractory (1-3 prior

lines of therapy) disease.[6]

Exclusion Criteria:

History of hepatic veno-occlusive disease.[7]

Grade 4 capillary-leak syndrome.[7]

Active central nervous system (CNS) disease (for frontline patients).[7]

Treatment Plan:

Dosage: Pivekimab sunirine 0.045 mg/kg administered as an intravenous infusion over less

than 30 minutes.[1][6]
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Schedule: Day 1 of each 21-day cycle.[1][6]

Setting: Outpatient.[2]

Assessments:

Efficacy:

Response assessment based on physical examination, skin assessment, bone marrow

aspirates/biopsies, and imaging (PET/CT) as clinically indicated.

Response criteria include Complete Response (CR), Clinical Complete Response (CRc -

CR with minimal skin abnormality), and CR with partial hematologic recovery (CRh).[1][6]

Safety:

Monitoring of treatment-emergent adverse events (TEAEs) graded according to NCI

CTCAE.

Regular laboratory assessments (hematology, chemistry).
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Logical Flow of the CADENZA Clinical Trial
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Caption: Simplified logical flow of the CADENZA clinical trial for BPDCN.

Conclusion
Pivekimab sunirine has demonstrated significant clinical activity and a manageable safety

profile in patients with BPDCN, a historically difficult-to-treat malignancy.[11] The high response

rates observed in the frontline setting suggest its potential as a new standard of care.[12] The
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provided data and protocols offer a framework for researchers and clinicians to understand,

evaluate, and potentially expand upon the application of this promising CD123-targeting ADC.

Further research will be crucial to define long-term outcomes and optimize its use in various

clinical scenarios, including as a bridge to transplantation or in combination with other agents.

[5][11]
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To cite this document: BenchChem. [Application of Pivekimab Sunirine in Blastic
Plasmacytoid Dendritic Cell Neoplasm (BPDCN)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10860453#application-of-sunirine-in-
blastic-plasmacytoid-dendritic-cell-neoplasm-bpdcn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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